molecular formula C21H16F3N5O3S B2534273 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 946263-12-3

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2534273
CAS No.: 946263-12-3
M. Wt: 475.45
InChI Key: ZSJGYEILPOKFKE-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (molecular formula: C₂₁H₁₆F₃N₅O₃S, molecular weight: 475.4 g/mol) features a pyrazolo[3,4-d]pyrimidin-4-one core modified with a thioether-linked acetamide moiety. Key structural elements include:

  • A 2-(trifluoromethyl)phenyl substituent on the acetamide group, introducing strong electron-withdrawing properties and lipophilicity, which may enhance metabolic stability and target binding .

Synthetic routes for analogous compounds (e.g., –5) suggest that the target molecule is likely synthesized via nucleophilic substitution between a pyrazolo-pyrimidinone thiolate intermediate and a chloroacetamide derivative. The use of polyphosphoric acid or sulfuric acid in cyclization steps (as seen in related syntheses) highlights the importance of acid catalysis in forming the pyrimidinone ring .

Properties

IUPAC Name

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3S/c1-32-16-9-5-4-8-15(16)29-18-12(10-25-29)19(31)28-20(27-18)33-11-17(30)26-14-7-3-2-6-13(14)21(22,23)24/h2-10H,11H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJGYEILPOKFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS Number: 946262-91-5) is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O3SC_{21}H_{19}N_{5}O_{3}S with a molecular weight of approximately 421.5 g/mol. The unique structure combines a pyrazolo[3,4-d]pyrimidine core with a thioether and an acetamide group, which may enhance its solubility and bioavailability compared to other similar compounds .

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound under discussion has shown promising results in various studies:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:
    • IC50 Values : The compound displayed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating moderate cytotoxicity .
    • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
  • Comparative Efficacy : Compared to other pyrazolo derivatives, this compound has shown superior activity in inhibiting tumor growth in various models. For example:
    • Growth Inhibition : Compounds similar to this one have demonstrated growth inhibition values (GI50) ranging from 0.67 µM to 0.95 nM against different cancer cell lines such as NCI-H460 and SW620 .

The biological activity of this compound can be attributed to its interaction with key cellular targets:

  • Aurora Kinase Inhibition : Recent studies suggest that pyrazolo[3,4-d]pyrimidine derivatives can inhibit Aurora kinases, which are crucial for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Microtubule Disruption : The compound may also exert effects on microtubule dynamics, causing disruption that leads to cell death .

Study 1: Antitumor Activity

A study conducted by Fan et al. evaluated a series of pyrazole derivatives for their antitumor properties. The compound exhibited significant cytotoxicity against A549 cells and was found to induce autophagy without causing apoptosis at certain concentrations .

Study 2: Targeting Kinases

Li et al. investigated the binding affinity of similar compounds against various kinases, highlighting that some derivatives showed promising results as potent inhibitors of CDK2 and Aurora-A kinases with IC50 values below 100 nM .

Data Table

PropertyValue
Molecular FormulaC21H19N5O3SC_{21}H_{19}N_{5}O_{3}S
Molecular Weight421.5 g/mol
CAS Number946262-91-5
Anticancer Activity (IC50)49.85 µM (A549)
MechanismAurora kinase inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against structurally related derivatives:

Compound Name/ID Pyrazole Substituent Acetamide Substituent Key Differences Reference
Target Compound 2-Methoxyphenyl 2-(Trifluoromethyl)phenyl Optimal balance of electron-donating (methoxy) and withdrawing (CF₃) groups
CAS 946332-64-5 2-Hydroxyethyl 3-(Trifluoromethyl)phenyl Hydroxyethyl group increases polarity; trifluoromethyl at meta position may alter binding
Example 83 () Dimethylamino/Isopropoxy Chromenone-fluorophenyl Bulky chromenone moiety likely targets kinase domains; fluorinated aryl enhances selectivity
Intermediate 2–10 () Phenyl Substituted phenacyl Lack of trifluoromethyl group reduces lipophilicity and metabolic stability

Key Observations:

  • Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to unsubstituted phenyl analogues (e.g., compounds 2–10 in ) .
  • Trifluoromethyl vs.
  • Positional Isomerism: The 2-(trifluoromethyl)phenyl group in the target compound versus the 3-substituted isomer (CAS 946332-64-5) may lead to distinct steric and electronic interactions with biological targets .

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